molecular formula C5H6N2O2 B1353771 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 470704-73-5

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1353771
CAS No.: 470704-73-5
M. Wt: 126.11 g/mol
InChI Key: OGYBCDIZEJNBIV-UHFFFAOYSA-N
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Description

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a hydroxyl group at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 4-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a substrate for certain oxidoreductases, which catalyze oxidation-reduction reactions. The hydroxyl group at the 5-position and the aldehyde group at the 4-position of the pyrazole ring are crucial for these interactions, as they can form hydrogen bonds and participate in nucleophilic attacks .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state. Additionally, this compound can impact metabolic pathways by inhibiting or activating key enzymes, leading to changes in metabolite levels and flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. Furthermore, the hydroxyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target molecules. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under inert atmosphere and low temperatures (2-8°C). Prolonged exposure to light and air can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response. Toxicity studies have indicated that high doses of this compound can lead to liver and kidney damage in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases and oxidases, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and function. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, resulting in changes in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can interact with intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the compound’s interaction with specific proteins can affect its subcellular distribution and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with β-ketoesters or β-diketones, followed by oxidation to introduce the aldehyde group. For instance, the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphoryl chloride in dimethylformamide under reflux conditions can yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the formation of the pyrazole ring, followed by functional group modifications to introduce the hydroxyl and aldehyde groups. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl group under basic conditions.

Major Products

    Oxidation: 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-hydroxy-3-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The hydroxyl group at the 5-position and the aldehyde group at the 4-position provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biological Activity

5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with notable biological activities, particularly in pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

The primary target of this compound is dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for the de novo pyrimidine biosynthesis pathway in organisms such as Plasmodium falciparum, the causative agent of malaria. By inhibiting DHODH, this compound disrupts the synthesis of DNA and RNA in the parasite, leading to its death.

Biochemical Pathways

The compound's action involves several biochemical pathways:

  • Enzyme Interactions : It acts as a substrate for various oxidoreductases, influencing oxidation-reduction reactions due to its hydroxyl and aldehyde functional groups.
  • Cell Signaling Modulation : It can affect cellular processes by modulating signaling pathways and gene expression, particularly those involved in oxidative stress responses.
  • Metabolic Pathway Impact : The compound alters metabolic pathways by inhibiting or activating key enzymes, which can lead to significant changes in metabolite levels.

Pharmacokinetics

In silico studies indicate that this compound possesses favorable binding properties, suggesting potential efficacy in therapeutic applications. Environmental factors such as pH and temperature may influence its stability and effectiveness.

Cellular Effects

The compound exhibits diverse effects on cellular processes:

  • Gene Expression : It has been shown to influence the expression of genes related to oxidative stress, altering the cellular redox state.
  • Enzyme Activity : By forming covalent bonds with nucleophilic amino acids in proteins, it can inhibit or activate various enzymes, leading to changes in cellular function.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. For instance, derivatives showed significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Potential

Research has highlighted the anticancer properties of pyrazole derivatives. For example:

  • Compounds derived from pyrazoles demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF7, SF-268), with IC50 values indicating potent activity (e.g., as low as 3.79 µM) against specific cancer types .
  • One study reported that certain pyrazole derivatives inhibited Aurora-A kinase with an IC50 of 0.067 µM, showcasing their potential as anticancer agents .

Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineMeasurementResult
AntimicrobialStaphylococcus aureusMIC0.22 - 0.25 μg/mL
AnticancerMCF7IC503.79 µM
Kinase InhibitionAurora-A kinaseIC500.067 µM

Properties

IUPAC Name

3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYBCDIZEJNBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449079
Record name 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470704-73-5
Record name 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde contribute to the performance of the iridium(III) complex in OLED devices?

A1: this compound acts as an ancillary ligand in heteroleptic iridium (Ir) complexes, denoted as L3 in the study. [] These complexes, specifically Ir(ppy)2L3, function as phosphorescent emitters in OLEDs. [] The ancillary ligand plays a crucial role in fine-tuning the photophysical and electrochemical properties of the complex, ultimately influencing the color of emitted light, the efficiency of energy transfer, and the overall device performance. While the study compares three similar ligands, Ir(ppy)2L1, incorporating 1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde, exhibited the highest photoluminescence quantum yield (ΦPL = 89%) and demonstrated promising current efficiencies in both vacuum-evaporated and solution-processed OLED devices. [] This highlights the impact of subtle structural variations within the ancillary ligand on the overall performance of the emitter.

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